1,5-Naphthyridin-4-ol, 7-bromo-
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Overview
Description
The compound with the identifier “1,5-Naphthyridin-4-ol, 7-bromo-” is a chemical entity listed in the PubChem database
Preparation Methods
The synthetic routes and reaction conditions for preparing 1,5-Naphthyridin-4-ol, 7-bromo- involve multiple steps. The preparation methods typically include:
Synthetic Routes: The synthesis of 1,5-Naphthyridin-4-ol, 7-bromo- involves specific organic reactions, which may include condensation, cyclization, and functional group transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 1,5-Naphthyridin-4-ol, 7-bromo- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,5-Naphthyridin-4-ol, 7-bromo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents, and temperature control.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Naphthyridin-4-ol, 7-bromo- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It may be used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Naphthyridin-4-ol, 7-bromo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Molecular Targets: It may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
1,5-Naphthyridin-4-ol, 7-bromo- can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Structural Analogues: Compounds with similar chemical structures but different functional groups or substituents.
Functional Analogues: Compounds with similar biological or chemical activities but different structures.
Uniqueness: 1,5-Naphthyridin-4-ol, 7-bromo- may have unique properties or activities that distinguish it from other similar compounds.
Conclusion
1,5-Naphthyridin-4-ol, 7-bromo- is a versatile compound with significant potential in various scientific fields Its unique chemical structure and properties make it a valuable tool for research and industrial applications
Properties
IUPAC Name |
7-bromo-1H-1,5-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H5BrN2O/c2*9-5-3-6-8(11-4-5)7(12)1-2-10-6/h2*1-4H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCPZHDYAOMBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)N=CC(=C2)Br.C1=CNC2=C(C1=O)N=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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